5-Brom-2-Fluoranilin

Übersicht

Beschreibung

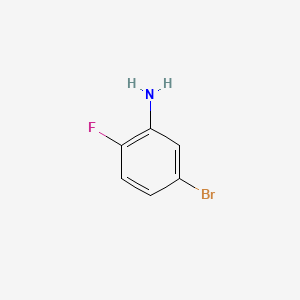

5-Bromo-2-fluoroaniline (5-Br-2-FA) is an aromatic heterocyclic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, volatile liquid, with a boiling point of 56°C and a melting point of -13°C. 5-Br-2-FA is used in the synthesis of pharmaceuticals, dyes, and agrochemicals, as well as in the production of catalysts, plasticizers, and other materials. It is also used as a reagent in organic synthesis and in the preparation of organic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

5-Brom-2-Fluoranilin wird häufig als pharmazeutisches Zwischenprodukt verwendet . Das bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente eingesetzt wird. Die spezifischen Medikamente, zu denen es beiträgt, können je nach den anderen Verbindungen, mit denen es während des Syntheseprozesses kombiniert wird, stark variieren.

Synthese von Boronsäurederivaten

Obwohl nicht direkt mit this compound verwandt, wurde eine ähnliche Verbindung, 4-Brom-2-Fluoranilin, bei der Synthese von Boronsäurederivaten verwendet . Aufgrund der strukturellen Ähnlichkeit ist es möglich, dass this compound in ähnlicher Weise eingesetzt werden könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-2-fluoroaniline is a chemical compound that is primarily used as a pharmaceutical intermediate

Mode of Action

It is known to be used in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of carbon-carbon bonds, which could be a part of the mode of action of 5-Bromo-2-fluoroaniline.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoroaniline can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions and is incompatible with oxidizing agents . Furthermore, its solubility in water may affect its behavior in aqueous environments .

Biochemische Analyse

Biochemical Properties

5-Bromo-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between 5-Bromo-2-fluoroaniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 5-Bromo-2-fluoroaniline can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of 5-Bromo-2-fluoroaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-Bromo-2-fluoroaniline can affect gene expression and cellular metabolism . Furthermore, it can induce oxidative stress in cells, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, 5-Bromo-2-fluoroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 5-Bromo-2-fluoroaniline can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-fluoroaniline can change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to 5-Bromo-2-fluoroaniline can lead to changes in cellular metabolism and viability, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Bromo-2-fluoroaniline can be toxic, leading to adverse effects such as organ damage and oxidative stress.

Metabolic Pathways

5-Bromo-2-fluoroaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, highlighting the compound’s role in broader metabolic networks.

Transport and Distribution

Within cells and tissues, 5-Bromo-2-fluoroaniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Once inside the cells, 5-Bromo-2-fluoroaniline can accumulate in certain compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 5-Bromo-2-fluoroaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence drug metabolism. The localization of 5-Bromo-2-fluoroaniline within cells can also affect its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

5-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

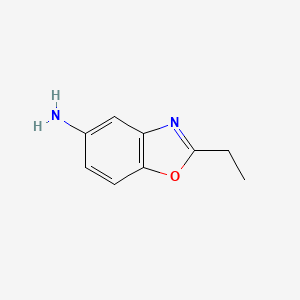

C1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951845 | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2924-09-6 | |

| Record name | 5-Bromo-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-bromo-2-fluoroaniline used in the synthesis of specific sulfonated 2-fluoroaniline derivatives?

A1: The research paper outlines the use of 5-bromo-2-fluoroaniline as a precursor in the synthesis of 2-amino-3-fluorobenzenesulfonic acid. Specifically, 5-bromo-2-fluoroaniline is reacted with amidosulfonic acid to yield 2-amino-5-bromo-3-fluorobenzenesulfonic acid []. Subsequent selective hydrogenolysis of this compound then leads to the formation of the desired 2-amino-3-fluorobenzenesulfonic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)